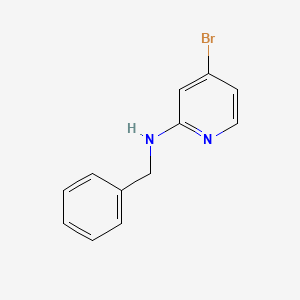

N-Benzyl-4-bromopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGLLHKFHOOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682477 | |

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-90-8 | |

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-4-bromopyridin-2-amine chemical structure and properties

An In-Depth Technical Guide to N-Benzyl-4-bromopyridin-2-amine: Structure, Properties, and Synthetic Applications

Introduction

This compound is a strategically important heterocyclic compound that serves as a versatile building block in modern organic and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with a reactive bromine atom, a nucleophilic secondary amine, and a benzyl group, offers multiple avenues for synthetic diversification. This unique combination of functional groups makes it an invaluable intermediate for constructing complex molecular architectures, particularly within the development of novel pharmaceuticals and agrochemicals.[1][2][3] As a member of the substituted aminopyridine class, it belongs to a family of "privileged scaffolds" known for their frequent appearance in bioactive molecules.[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights into its application and handling.

Chemical Identity and Structure

The foundational aspect of any chemical entity is its unambiguous identification. This compound is defined by a pyridine ring substituted at the 2-position with a benzylamino group (-NHCH₂Ph) and at the 4-position with a bromine atom.

Chemical Structure:

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonym | 2-Benzylamino-4-bromopyridine | [4] |

| CAS Number | 1209457-90-8 | [1][4] |

| Molecular Formula | C₁₂H₁₁BrN₂ | [1][4] |

| Molecular Weight | 263.14 g/mol | [1][4] |

| InChI Key | FLEGLLHKFHOOBK-UHFFFAOYSA-N |[1] |

Physicochemical & Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Expected to be a solid at room temperature. | Based on similar substituted pyridines. |

| Melting Point | Data not available in provided sources. | Requires experimental determination. |

| Boiling Point | Data not available in provided sources. | Requires experimental determination. |

| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and Methanol. | Based on the properties of the parent compound, 2-Amino-4-bromopyridine.[5][6] |

| pKa | Data not available in provided sources. | The pyridine nitrogen and the exocyclic amine will have distinct basicities. |

Note: Researchers should perform their own characterization to confirm these properties for high-purity samples.

Core Reactivity and Mechanistic Rationale

The synthetic value of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. Understanding the electronic nature of the molecule is key to predicting its behavior. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.

Caption: Key reactive sites of this compound.

Metal-Catalyzed Cross-Coupling at the C4-Position

The bromine atom at the 4-position is the most valuable handle for synthetic elaboration. This position is electronically activated by the ring nitrogen, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.[1]

-

Causality: The C-Br bond can readily undergo oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)). This is the rate-determining step in many cross-coupling cycles.

-

Key Reactions:

-

Buchwald-Hartwig Amination: Forms new C-N bonds, allowing for the introduction of various primary or secondary amines.

-

Suzuki-Miyaura Coupling: Forms new C-C bonds by reacting with boronic acids or esters, ideal for adding aryl or alkyl groups.

-

Ullmann Condensation: A copper-catalyzed reaction, often used for forming C-N or C-O bonds.[1]

-

-

Significance: These reactions enable the rapid generation of diverse chemical libraries from a single, common intermediate, which is a cornerstone of modern drug discovery.[1]

Functionalization of the Exocyclic Secondary Amine

The secondary amine is more nucleophilic than the sp²-hybridized pyridine nitrogen and can be selectively functionalized.[1]

-

Causality: The lone pair on the exocyclic nitrogen is more available for donation compared to the pyridine nitrogen, whose lone pair is part of the aromatic system.

-

Key Reactions:

-

Alkylation: Introduction of additional alkyl groups.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

The Benzyl Group as a Protecting Group

The benzyl group serves a dual purpose. While it provides steric bulk and modulates the electronic properties, it can also function as a protecting group for the 2-amino position.

-

Causality: The C-N bond of the benzylamine is susceptible to cleavage under specific reductive conditions.

-

Experimental Choice: Catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is a standard method for debenzylation, which cleanly removes the benzyl group to reveal the primary 2-aminopyridine.[1] This two-step sequence (benzylation followed by debenzylation) allows for reactions to be performed elsewhere on the molecule without interference from the otherwise reactive primary amine.

Representative Synthetic Protocol

A common and logical route to this compound is via the direct N-alkylation of its commercially available precursor, 2-Amino-4-bromopyridine.

Caption: General workflow for the synthesis of the title compound.

Protocol: Synthesis via N-Alkylation

-

Principle: This protocol describes a nucleophilic substitution reaction. The amino group of 2-Amino-4-bromopyridine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A mild, non-nucleophilic base is used to neutralize the HBr generated during the reaction, driving it to completion.

-

Materials:

-

2-Amino-4-bromopyridine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4-bromopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Applications in Research and Drug Discovery

The true utility of this compound is realized in its application as a versatile scaffold for creating novel molecules with potential biological activity.

-

Pharmaceutical Development: The 2-aminopyridine core is a key feature in numerous approved drugs. By using the C4-bromo position as an anchor point for cross-coupling, medicinal chemists can systematically introduce a wide array of substituents to probe structure-activity relationships (SAR). This allows for the fine-tuning of properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][7]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine scaffold is prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[2][7][8] The title compound serves as an excellent starting point for developing new crop protection agents by enabling the synthesis of diverse compound libraries for high-throughput screening.[1][2]

-

Materials Science: Nitrogen-containing heterocyclic compounds are also of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and as ligands for catalysts. The ability to functionalize both the pyridine and benzyl rings allows for the creation of complex, rigid structures with tailored electronic properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate precautions.

-

Usage: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated laboratory or fume hood while wearing suitable PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose molecular architecture is primed for chemical innovation. Its strategic placement of a modifiable bromine atom, a nucleophilic amine, and a removable benzyl group provides researchers with a powerful and flexible platform. The ability to leverage well-established, high-yielding reactions like palladium-catalyzed cross-coupling makes it an efficient tool for rapidly accessing novel chemical space in the pursuit of new medicines, agrochemicals, and advanced materials.

References

-

N-benzyl-N-bromopyridin-2-amine | C12H11BrN2 | CID 154146075 - PubChem. [Link]

-

4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. [Link]

-

2-(N-Benzyl-N-methylamino)-5-bromopyridine, 96% Purity, C13H13BrN2, 10 grams. [Link]

-

2-Amino-4-bromopyridine | CAS#:84249-14-9 | Chemsrc. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? - ResearchGate. [Link]

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. [Link]

-

Benzylamines - Organic Chemistry Portal. [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google P

Sources

synthesis pathways for N-Benzyl-4-bromopyridin-2-amine

An In-Depth Technical Guide to the Synthesis of N-Benzyl-4-bromopyridin-2-amine

Introduction

This compound, with the molecular formula C₁₂H₁₁BrN₂, is a critical synthetic intermediate in the fields of organic and medicinal chemistry.[1] As a member of the substituted aminopyridine class, it represents a privileged scaffold for the design and synthesis of bioactive molecules.[1] The strategic placement of a bromine atom at the 4-position and a secondary benzylamine at the 2-position makes it a highly versatile building block. These functional groups allow for sequential, site-selective modifications, enabling the construction of complex nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and agrochemicals.[1]

The primary utility of this compound in research lies in its application as a substrate in metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[1][2] These transformations permit the formation of new carbon-carbon or carbon-nitrogen bonds, facilitating the rapid diversification of the pyridine core to generate chemical libraries for biological screening.[1] Furthermore, the benzyl group can serve as a removable protecting group; it can be cleaved under specific conditions, such as catalytic hydrogenation, to unveil the primary 2-amino group for further synthetic elaboration in multi-step sequences.[1]

This guide provides a comprehensive overview of the principal synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of three core strategies: Palladium-Catalyzed Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic approach reveals several logical disconnections for this compound, highlighting the key starting materials and the corresponding bond formations required. The primary disconnections target the two C-N bonds associated with the pyridine ring.

Caption: Retrosynthetic pathways for this compound.

This analysis identifies three primary synthetic strategies:

-

Formation of the Aryl C-N Bond: Coupling benzylamine with a pyridine precursor already containing the bromine at the 4-position, such as 2,4-dibromopyridine. This can be achieved via Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution.

-

Formation of the Alkyl C-N Bond (Reductive Amination): Condensing 2-amino-4-bromopyridine with benzaldehyde to form an intermediate imine, which is subsequently reduced.

-

Formation of the Alkyl C-N Bond (Direct Alkylation): Reacting 2-amino-4-bromopyridine with a benzyl halide. While straightforward, this method often suffers from poor selectivity, leading to over-alkylation and the formation of tertiary amines. Therefore, it is generally less preferred for achieving high yields of the desired secondary amine.[3]

Chapter 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] Its development has been pivotal for the synthesis of aminopyridines, overcoming the limitations of classical methods which often struggle with limited substrate scope and functional group tolerance.[4]

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (e.g., a bromopyridine) adds to the Pd(0) center to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

A critical challenge in the amination of pyridines is the potential for the pyridine substrate itself to act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. The use of chelating, electron-rich phosphine ligands, such as 1,3-Bis(diphenylphosphino)propane (dppp) or Xantphos, is essential to overcome this issue and facilitate an efficient reaction.[5][6]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthetic Approach: Coupling of 2,4-Dibromopyridine with Benzylamine

A practical approach involves the mono-amination of 2,4-dibromopyridine with benzylamine. This reaction presents a regioselectivity challenge, as amination can occur at either the C2 or C4 position. The electronic properties of the pyridine ring make both positions susceptible to reaction. However, reaction conditions can often be tuned to favor substitution at one position over the other.

Key Parameters & Optimization

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For pyridine substrates, bidentate ligands such as dppp or Xantphos are often effective.[5][6]

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this purpose.[7]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

-

Temperature: Reactions are generally heated, often between 80-110 °C, to ensure a reasonable reaction rate.

Detailed Experimental Protocol

The following is a representative protocol adapted from established procedures for the Buchwald-Hartwig amination of bromopyridines.[5][6]

-

Inert Atmosphere: To an oven-dried Schlenk tube or sealed reaction vessel, add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.10 eq.), and sodium tert-butoxide (2.0 eq.).

-

Reagent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add 2,4-dibromopyridine (1.0 eq.) followed by anhydrous toluene.

-

Nucleophile Addition: Add benzylamine (1.1 eq.) to the mixture via syringe.

-

Reaction: Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring overnight (12-18 hours).

-

Work-up: Cool the reaction to room temperature. Quench with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate this compound.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a classical, often metal-free, alternative for constructing C-N bonds on electron-deficient aromatic systems like pyridines.[8]

Mechanistic Principles

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (2,6) and γ (4) positions, which can support a negative charge in the reaction intermediate through resonance.[9][10] The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (benzylamine) attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion).

For a substrate like 2,4-dibromopyridine, nucleophilic attack is favored at the 4-position due to superior resonance stabilization of the negative charge onto the ring nitrogen in the Meisenheimer intermediate.[10]

Caption: General workflow for an SNAr reaction and purification.

Synthetic Approach: Reaction of 2,4-Dibromopyridine with Benzylamine

This pathway leverages the intrinsic reactivity of the 4-position of the pyridine ring towards nucleophiles. The reaction is typically performed at elevated temperatures, either neat (with excess benzylamine acting as the solvent) or in a high-boiling polar aprotic solvent like DMSO or NMP. The use of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) can be beneficial to scavenge the HBr generated during the reaction.

Detailed Experimental Protocol

-

Reaction Setup: In a sealed reaction vessel, combine 2,4-dibromopyridine (1.0 eq.), benzylamine (1.5-2.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as DMSO.

-

Heating: Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The reaction should be stirred vigorously.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic extracts and wash them thoroughly with water to remove residual DMSO, followed by a wash with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting solid or oil by column chromatography on silica gel to yield the target compound.

Chapter 4: Synthesis via Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[3][11] For the synthesis of this compound, this involves the reaction of 2-amino-4-bromopyridine with benzaldehyde.

Mechanistic Overview

The process typically occurs in one pot. First, the amino group of 2-amino-4-bromopyridine attacks the carbonyl carbon of benzaldehyde. This is often catalyzed by a small amount of acid. After a series of proton transfers, a molecule of water is eliminated to form a Schiff base, or imine, intermediate. This imine is then immediately reduced in situ by a hydride-based reducing agent to give the final secondary amine product.[11]

The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the starting aldehyde before it could react with the amine. Therefore, milder reagents that are selective for the imine over the aldehyde are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose, as they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated iminium ion.[3]

Caption: Pathway for reductive amination synthesis.

Detailed Experimental Protocol (One-Pot Procedure)

-

Reagent Solution: Dissolve 2-amino-4-bromopyridine (1.0 eq.) and benzaldehyde (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

pH Adjustment: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.

-

Reaction: Continue to stir the reaction at room temperature overnight (12-18 hours).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography on silica gel to obtain the pure product.

Chapter 5: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, cost, scalability, and the need to control regioselectivity.

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination |

| Starting Materials | 2,4-Dibromopyridine, Benzylamine | 2,4-Dibromopyridine, Benzylamine | 2-Amino-4-bromopyridine, Benzaldehyde |

| Key Reagents | Pd catalyst, Phosphine ligand, Strong base (NaOt-Bu) | Base (e.g., K₂CO₃), High-boiling solvent | Mild reducing agent (NaBH₃CN or NaBH(OAc)₃) |

| Reaction Conditions | Moderate to high temp. (80-110 °C), Inert atmosphere | High temp. (120-140 °C), Can be run neat | Mild (Room Temperature) |

| Advantages | High functional group tolerance, Broad substrate scope[4] | Metal-free, Potentially lower cost reagents | Excellent selectivity, Mild conditions, One-pot procedure |

| Disadvantages | Expensive/toxic reagents (Pd, ligands), Regioselectivity issues | Harsh conditions, Regioselectivity issues, Limited substrate scope | Requires specific starting materials, Use of toxic cyanoborohydride |

| Ideal Application | When high functional group tolerance is needed and other methods fail. | For simple, robust substrates where regioselectivity can be controlled. | When starting materials are readily available and mild conditions are preferred. |

Conclusion

This compound is an accessible and highly valuable synthetic intermediate. Its synthesis can be effectively achieved through several distinct and reliable pathways. The Palladium-catalyzed Buchwald-Hartwig amination offers the greatest versatility and functional group tolerance, albeit at a higher cost. Nucleophilic aromatic substitution provides a classic, metal-free alternative that is effective under more forcing conditions. Finally, reductive amination stands out as a mild, selective, and efficient method when the appropriate amino- and carbonyl-containing precursors are available. The selection of the optimal synthetic route will ultimately be guided by the specific constraints and objectives of the research program, including cost, scale, available equipment, and desired purity.

References

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 2007. [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate, 2007. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH), 2012. [Link]

-

Show how to synthesize the following amines from the indicated st... Pearson+. [Link]

-

Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-(2-Aminoethylsulfanyl)pyridine derivatives. Arkivoc, 2007. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 1999. [Link]

-

reductive amination w/ n-methyl benzylamine- help! The Hive. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2013. [Link]

-

Reductive Amination | Synthesis of Amines. YouTube, 2022. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH), 2019. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube, 2021. [Link]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate, 2015. [Link]

- Synthetic method of 2-amino-4-bromopyridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

known biological activities of N-Benzyl-4-bromopyridin-2-amine

An In-depth Technical Guide to the Potential Biological Activities of N-Benzyl-4-bromopyridin-2-amine

Abstract

This compound is a substituted aminopyridine that, while not extensively characterized in published literature for its specific biological activities, belongs to a class of chemical structures of significant interest in drug discovery. This technical guide provides a comprehensive analysis of the potential biological activities of this compound based on established structure-activity relationships (SAR) derived from structurally analogous molecules. By dissecting the core components of the molecule—the 2-aminopyridine scaffold, the N-benzyl group, and the 4-bromo substituent—we can project its likely utility as a versatile intermediate and a potential starting point for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a predictive framework for initiating research programs centered on this and related chemical entities.

Introduction: Deconstructing this compound

Direct experimental data on the biological profile of this compound is scarce in publicly available scientific literature. However, its chemical architecture provides significant clues to its potential pharmacological relevance. The molecule can be broken down into three key pharmacophoric components:

-

The 2-Aminopyridine Core: This heterocyclic scaffold is a privileged structure in medicinal chemistry. It is a well-established "hinge-binding motif" in numerous kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group form critical hydrogen bonds with the kinase hinge region.[1]

-

The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile synthetic handle. It is ideally positioned for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2] This allows for the systematic exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties.

-

The N-Benzyl Group: Substitution on the amino group, in this case with a benzyl moiety, significantly influences the molecule's physicochemical properties, including lipophilicity and steric profile. N-benzyl groups are known to impact binding affinity and receptor selectivity in various compound classes.[3]

This guide will therefore explore the predicted biological activities of this compound by examining analogous compounds where these structural motifs confer specific pharmacological effects.

Predicted Biological Activities and Therapeutic Potential

Based on the analysis of its structural components, this compound is a promising candidate for investigation in several therapeutic areas.

Kinase Inhibition

The most probable biological role for this compound and its derivatives is as kinase inhibitors. The 2-aminopyridine scaffold is a cornerstone of many approved and investigational kinase inhibitors targeting cancer, inflammation, and other diseases.[1]

Mechanistic Rationale: The 2-aminopyridine motif can form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural interaction of the adenine ring of ATP. The N-benzyl group would likely occupy the hydrophobic pocket near the gatekeeper residue, while the 4-position points towards the solvent-exposed region, making it an ideal point for modification to enhance selectivity and potency.[1] For instance, Vaccinia-related kinase 1 (VRK1), a serine/threonine kinase implicated in cell cycle regulation, has been successfully targeted by inhibitors built on a 2-aminopyridine core.[1]

Antimicrobial and Antifungal Activity

The 2-aminopyridine moiety is also present in compounds with demonstrated antimicrobial properties.[1] Furthermore, structurally related compounds such as N-benzylidene-4-chloropyridin-2-amine derivatives have shown significant biological activity against various microorganisms.[4]

Structure-Activity Relationship Insights: In this context, the N-benzyl group could contribute to membrane disruption or interaction with hydrophobic targets within bacteria or fungi. The 4-bromo position offers an avenue to introduce moieties that could further enhance antimicrobial potency or broaden the spectrum of activity.

Serotonin (5-HT) Receptor Modulation

While the core scaffold differs, the combination of an N-benzyl group and a 4-bromo substituent has been shown to have a profound impact on the activity of phenethylamine-based compounds targeting serotonin 5-HT2A/2C receptors.[3][5] The N-benzyl substitution, in particular, can dramatically affect binding affinity and agonist/antagonist activity.[3]

Hypothetical Application: It is conceivable that the this compound scaffold could serve as a novel template for 5-HT receptor ligands. The pyridine nitrogen could act as a hydrogen bond acceptor, similar to other functional groups in known serotonergic agents. This potential activity is more speculative but represents an interesting avenue for screening and investigation.

Other Potential Activities

The versatility of the N-benzyl and aminopyridine-like scaffolds is evident in other areas of drug discovery. For example, N-benzylpyrimidin-2-amine derivatives have been developed as potent Histone Deacetylase (HDAC) inhibitors, and N-benzyl-2-phenylpyrimidin-4-amine derivatives act as inhibitors of the deubiquitinase USP1/UAF1, with applications in oncology.[6][7][8] These findings suggest that a broad screening approach for this compound and its derivatives could uncover unexpected biological activities.

Proposed Research & Development Workflow

To experimentally validate the predicted activities of this compound, a structured research workflow is proposed. This workflow leverages the compound's chemical tractability for rapid lead generation and optimization.

Synthesis and Library Generation

The parent compound can be synthesized from its precursor, 2-Amino-4-bromopyridine, a readily available building block.[2][9] The primary strategic value lies in using the 4-bromo position for diversification.

Experimental Protocol: Suzuki-Miyaura Coupling for Library Synthesis

This protocol describes a general method for creating a library of 4-aryl substituted N-benzyl-2-aminopyridines.

-

Reaction Setup: To a flame-dried microwave vial under an inert argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Solvent and Base: Add anhydrous toluene/dioxane mixture and a degassed aqueous solution of Potassium Phosphate (K₃PO₄, 2.0 equivalents).

-

Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 4-substituted derivative.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify and characterize the biological activity.

Caption: Proposed screening workflow for this compound.

Data Summary and Interpretation

Quantitative data from screening should be systematically organized to guide further optimization.

Table 1: Hypothetical Screening Data for a Derivative Library

| Compound ID | Modification (at 4-position) | Kinase A IC₅₀ (µM) | Kinase B IC₅₀ (µM) | E. coli MIC (µg/mL) | 5-HT₂A Ki (µM) |

| Parent | -Br | > 50 | > 50 | > 128 | > 20 |

| Deriv-01 | -Phenyl | 15.2 | 28.1 | 128 | 10.5 |

| Deriv-02 | -4-Fluorophenyl | 8.9 | 12.5 | 64 | 8.2 |

| Deriv-03 | -3-Pyridyl | 0.75 | 18.3 | > 128 | 15.1 |

| Deriv-04 | -Thienyl | 22.4 | 35.0 | 32 | > 20 |

Conclusion

While this compound remains a largely unexplored chemical entity, a thorough analysis of its structural components strongly suggests its potential as a valuable scaffold in drug discovery. Its most promising application lies in the development of kinase inhibitors , leveraging the established role of the 2-aminopyridine core as a hinge-binding element. Additionally, its potential for antimicrobial activity warrants significant investigation. The synthetic tractability afforded by the 4-bromo substituent makes this compound an excellent starting point for library synthesis and systematic structure-activity relationship studies. Future experimental validation following the proposed workflow is necessary to unlock the full therapeutic potential of this and related molecular architectures.

References

-

PubChem. N-benzyl-N-bromopyridin-2-amine. National Center for Biotechnology Information. Available from: [Link].

-

Hansen, M., et al. (2011). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 19(21), 6410-6423. Available from: [Link].

-

Li, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 978-985. Available from: [Link].

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1123. Available from: [Link].

-

Molecular Imaging and Contrast Agent Database (MICAD). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. Available from: [Link].

-

Halberstadt, A. L., et al. (2019). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. Available from: [Link].

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. Available from: [Link].

-

Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available from: [Link].

-

PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available from: [Link].

-

Abdel-Ghani, T. M., et al. (2016). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available from: [Link].

-

Organic Chemistry Portal. Benzylamines. Available from: [Link].

-

Pîrnău, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6649. Available from: [Link].

-

Chem-Impex. 2-Amino-4-bromopyridine. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

N-Benzyl-4-bromopyridin-2-amine and its role in organic synthesis

An In-Depth Technical Guide to N-Benzyl-4-bromopyridin-2-amine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern organic and medicinal chemistry, certain molecular frameworks consistently reappear in molecules of significant biological interest. These are often referred to as "privileged scaffolds." this compound is a quintessential example of such a structure.[1] It belongs to the substituted aminopyridine class, a core component in numerous pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of this versatile building block, moving beyond simple data to explain the causality behind its synthesis and application. We will dissect its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its full synthetic potential.

Core Characteristics and Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₁BrN₂, is a multifaceted intermediate.[1] Its structure is characterized by four key regions of reactivity: the C4-bromine atom, the exocyclic secondary amine, the endocyclic pyridine nitrogen, and the benzyl group's aromatic ring. This structural arrangement allows for sequential and regioselective modifications, making it an invaluable tool for building molecular diversity.[1]

| Property | Value | Reference |

| CAS Number | 1209457-90-8 | [2] |

| Molecular Formula | C₁₂H₁₁BrN₂ | [1][3] |

| Molecular Weight | 263.13 g/mol | [3] |

| Appearance | Off-white to light yellow solid (Typical) | [4] |

| Topological Polar Surface Area | 16.1 Ų | [3] |

| XLogP3-AA | 3.6 | [3] |

Synthesis of this compound

The primary route to this compound involves the benzylation of its precursor, 2-amino-4-bromopyridine. This precursor is accessible via several established industrial methods.[4][5] The N-benzylation can be achieved through two principal, reliable methods: reductive amination or direct nucleophilic substitution.

Workflow: Synthesis via Reductive Amination

This method is often preferred due to its high selectivity and the use of common, stable reagents. It involves the condensation of 2-amino-4-bromopyridine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination workflow for this compound.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2-amino-4-bromopyridine and benzaldehyde.

Materials:

-

2-Amino-4-bromopyridine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Methanol (or Ethanol) as solvent

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: Dissolve 2-amino-4-bromopyridine (1.0 eq) in methanol in a round-bottom flask. Add benzaldehyde (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition is critical to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reaction Completion & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding water.

-

Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Core Reactivity: A Hub for Molecular Elaboration

The true synthetic power of this compound lies in its capacity for diverse and regioselective functionalization. The distinct electronic and steric environments of its functional groups allow chemists to orchestrate complex synthetic sequences.[1]

Caption: Reactivity map of this compound.

The Workhorse: Palladium-Catalyzed Cross-Coupling at C4-Br

The bromine atom at the 4-position is the primary site for building molecular complexity via transition-metal-catalyzed cross-coupling reactions. This functionality is central to its role as a synthetic intermediate.[1]

Suzuki-Miyaura Coupling:

This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester). It is widely favored for its mild reaction conditions, commercial availability of reagents, and tolerance of diverse functional groups.[1]

Sonogashira Coupling:

This method efficiently creates a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[6] It is a cornerstone for the synthesis of aryl alkynes, which are valuable precursors for many heterocyclic systems and functional materials.

Stille Coupling:

The Stille reaction couples the aryl bromide with an organotin compound. Its key advantage is the high tolerance for a wide array of functional groups, although the toxicity of organotin reagents necessitates careful handling and purification.[1]

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for synthesizing complex diaryl or alkyl-aryl amines, which are prevalent in pharmaceuticals.[7]

The Catalytic Engine: Understanding the Palladium Cycle

The success of these transformations hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize N-benzyl-4-(phenyl)pyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2-1.5 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq)

-

2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

Solvent: 1,4-Dioxane or a Toluene/Ethanol/Water mixture

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous Na₂CO₃ solution via syringe. Causality Note: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

-

Reaction: Degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes). Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring progress by TLC.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to obtain the desired biaryl product.

Versatility of the Nitrogen Centers

The molecule contains two distinct nitrogen atoms: the exocyclic secondary amine and the endocyclic pyridine nitrogen. Their different basicity and steric accessibility allow for selective reactions.[1]

-

Exocyclic Amine: This nitrogen is generally more nucleophilic. It can be selectively functionalized via alkylation, acylation, or sulfonylation under appropriate basic conditions.[1]

-

N-Benzyl Group as a Protecting Group: The benzyl group serves as a robust protecting group for the 2-amino functionality. It can be cleanly removed under standard hydrogenolysis conditions (H₂, Pd/C), revealing the primary amine for further elaboration in a multi-step synthesis.[1][8]

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, and the ability to functionalize it at the 4-position makes this compound a powerful starting point for generating libraries of potential drug candidates.[1] Analogous N-benzyl pyrimidine structures have shown promise as Histone Deacetylase (HDAC) inhibitors for cancer therapy, highlighting the value of this general structural motif in interacting with biological targets.[9] Cross-coupling reactions allow for the systematic exploration of the chemical space around the core, a key strategy in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is intended for research and development purposes only.[1] As with all halo-aromatic amines, it should be handled with appropriate precautions in a well-ventilated laboratory or fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Refer to the Material Safety Data Sheet (MSDS) for comprehensive toxicity and handling information.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in organic synthesis. Its well-defined points of reactivity, particularly the C4-bromine atom's amenability to a suite of robust palladium-catalyzed cross-coupling reactions, provide a reliable and versatile entry point to complex molecular architectures. By understanding the principles governing its synthesis and reactivity, researchers can unlock its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications. [Link]

-

N-benzyl-N-bromopyridin-2-amine | C12H11BrN2 | CID 154146075 - PubChem. National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]

-

Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. ACS Publications. [Link]

-

4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem. National Center for Biotechnology Information. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

-

Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]

-

2-(N-Benzyl-N-methylamino)-5-bromopyridine, 96% Purity, C13H13BrN2, 10 grams. A1Suppliers.com. [Link]

-

2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. National Center for Biotechnology Information. [Link]

-

Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. Medium. [Link]

-

Benzylamines - Recent syntheses. Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. N-benzyl-N-bromopyridin-2-amine | C12H11BrN2 | CID 154146075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzylamines [organic-chemistry.org]

- 9. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Characterization of N-Benzyl-4-bromopyridin-2-amine: Solubility and Stability Profiling for Preformulation

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide presents a comprehensive, methodology-focused framework for characterizing N-Benzyl-4-bromopyridin-2-amine, a substituted aminopyridine of interest. Rather than a simple data sheet, this document serves as a strategic guide for researchers and drug development professionals, detailing the requisite experimental protocols and the scientific rationale underpinning them. We will explore the determination of thermodynamic solubility via the gold-standard shake-flask method and delineate a robust stability-indicating program based on International Council for Harmonisation (ICH) guidelines for forced degradation studies. The objective is to provide a self-validating system of protocols to generate the critical data needed for informed decision-making in the preformulation and early development stages.

Part 1: Thermodynamic Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its dissolution rate and, consequently, its bioavailability. Poor solubility can lead to erratic absorption and is a major hurdle in formulation development.[1][2] Therefore, accurately determining the thermodynamic (equilibrium) solubility is a foundational step.

Scientific Rationale for Method Selection

For determining the intrinsic solubility of a crystalline compound, the shake-flask method is universally regarded as the most reliable and definitive technique.[3] Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions from DMSO stock, the shake-flask method measures the concentration of a saturated solution in true thermodynamic equilibrium with the solid phase.[3][4] This value is crucial for biopharmaceutical classification, dose number calculations, and selecting appropriate formulation strategies.

The choice of media is equally critical. We profile solubility across a range of aqueous pH values to understand how the compound's ionizable groups (the pyridine nitrogen and the exocyclic amine) affect its solubility. We also test pharmaceutically relevant organic and co-solvent systems to inform potential liquid or amorphous formulation pathways.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

Materials:

-

This compound (crystalline solid, >99% purity)

-

Glass vials (e.g., 4 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration unit (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated pH meter

-

Validated HPLC-UV or LC-MS/MS analytical method for quantification

-

Solvents:

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Purified Water (pH ~7)

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Ethanol (EtOH)

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for a minimum of 24-48 hours.[1][4] A preliminary time-to-equilibrium study is recommended to confirm that this duration is sufficient.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sample Collection: Carefully collect an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is best achieved by either:

-

Centrifuging the vials at high speed (e.g., 14,000 rpm for 10 minutes) and sampling the clear supernatant.

-

Filtering the supernatant through a chemically compatible 0.22 µm syringe filter. (Note: Adsorption of the compound to the filter should be pre-assessed).

-

-

Quantification: Dilute the clear filtrate/supernatant with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.

-

pH Measurement: For aqueous samples, measure the final pH of the saturated solution to ensure it has not shifted significantly.

Data Presentation and Interpretation

The results should be compiled into a clear table. The data below is exemplary and represents the type of output expected from the protocol.

| Solvent System | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl Buffer | 1.21 | 25 | > 1000 | > 3.80 |

| Acetate Buffer | 4.52 | 25 | 155 | 0.59 |

| Phosphate Buffer | 6.80 | 25 | 12 | 0.05 |

| Purified Water | 7.05 | 25 | 9 | 0.03 |

| Ethanol | N/A | 25 | 850 | 3.23 |

| Propylene Glycol | N/A | 25 | 450 | 1.71 |

| PEG 400 | N/A | 25 | 620 | 2.36 |

Interpretation: The exemplary data suggests a classic pH-dependent solubility profile for a basic compound, with significantly higher solubility at low pH due to the protonation of the pyridine ring. The low solubility in neutral buffers indicates potential dissolution challenges in the intestine. Good solubility in organic solvents suggests that lipid-based or co-solvent formulations could be viable options.

Workflow Visualization: Shake-Flask Solubility```dot

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

The systematic application of the methodologies detailed in this guide will generate a robust and reliable physicochemical profile for this compound. The thermodynamic solubility data provides a clear roadmap for formulation development, highlighting potential challenges and opportunities. The forced degradation study establishes the intrinsic stability of the molecule, identifies its vulnerabilities, and serves as the foundation for developing a validated, stability-indicating analytical method. Together, these data packages are indispensable for advancing a promising compound through the drug development pipeline with confidence and scientific rigor.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 15, 2026, from [Link]

-

International Council for Harmonisation. (2023). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2019). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open, 5(1), 3. [Link]

-

YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved January 15, 2026, from [Link]

-

ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Klick, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

Sources

The Synthesis of N-Benzyl-4-bromopyridin-2-amine: A Technical Guide for Chemical Researchers

Abstract

N-Benzyl-4-bromopyridin-2-amine is a valuable substituted aminopyridine intermediate, integral to the development of novel heterocyclic compounds in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a reactive bromine atom and a benzylated amino group on a pyridine core, offers a versatile scaffold for constructing complex, biologically active molecules. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, detailing the key starting materials, reaction mechanisms, and step-by-step experimental protocols. Designed for researchers and professionals in organic synthesis and drug discovery, this document elucidates the chemical principles underpinning each synthetic choice to empower informed and efficient laboratory practice.

Introduction: Strategic Importance of this compound

The 2-aminopyridine framework is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The introduction of a bromine atom at the 4-position provides a crucial handle for further functionalization through cross-coupling reactions, while the N-benzyl group can serve as a protecting group or a key pharmacophoric element.[1] Consequently, robust and scalable synthetic routes to this compound are of significant interest. This guide will dissect two primary retrosynthetic approaches to this target molecule, providing a comprehensive overview of the requisite starting materials and reaction pathways.

Retrosynthetic Analysis: Key Disconnections and Synthetic Pathways

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each offering distinct advantages in terms of starting material availability and reaction control.

Caption: Retrosynthetic analysis of this compound.

Approach 1 focuses on the late-stage introduction of the benzyl group via N-alkylation of the pivotal intermediate, 2-Amino-4-bromopyridine. This strategy allows for the synthesis and purification of the core heterocyclic structure before the final benzylation step.

Approach 2 involves the direct formation of the C-N bond between a suitably activated pyridine ring and benzylamine. This convergent approach can be more atom-economical but requires careful control of regioselectivity, particularly when using di-substituted pyridine precursors.

Approach 1: Synthesis via 2-Amino-4-bromopyridine Intermediate

This pathway is predicated on the initial synthesis of 2-Amino-4-bromopyridine, a versatile building block in its own right.[2][3] Several scalable methods for its preparation have been established, followed by a standard N-benzylation reaction.

Key Starting Materials for 2-Amino-4-bromopyridine

The selection of the initial starting material for 2-Amino-4-bromopyridine synthesis is often dictated by commercial availability, cost, and desired scale of production.

| Starting Material | Key Advantages |

| 4-Bromopyridine Hydrochloride | Readily available and cost-effective for large-scale synthesis. |

| 2,4-Dibromopyridine-N-oxide | Fewer reaction steps and potentially high overall yield.[4] |

| tert-Butyl 4-bromopyridin-2-ylcarbamate | Suitable for laboratory-scale synthesis with a straightforward deprotection step.[4] |

Synthesis of 2-Amino-4-bromopyridine: A Comparative Overview

This multi-step synthesis proceeds through esterification, amination, and a Hofmann degradation.[4] While involving several transformations, it is a well-established and scalable route.

Caption: N-Benzylation of 2-Amino-4-bromopyridine.

Key Starting Materials:

-

2-Amino-4-bromopyridine

-

Benzyl bromide (or benzyl chloride)

-

A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., DMF, acetonitrile)

Experimental Protocol (N-Benzylation):

-

To a solution of 2-Amino-4-bromopyridine in a suitable solvent such as DMF, add a base like potassium carbonate.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by TLC.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product can then be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

The use of a base is crucial to deprotonate the amino group, increasing its nucleophilicity and facilitating the SN2 reaction with benzyl bromide.

-

A polar aprotic solvent like DMF is often chosen to dissolve the reactants and facilitate the substitution reaction.

Approach 2: Direct Amination of a 2,4-Dihalopyridine Precursor

This convergent strategy involves the direct coupling of a dihalopyridine with benzylamine, primarily through a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction.

Key Starting Material: 2,4-Dibromopyridine

2,4-Dibromopyridine is the logical precursor for this approach. The differential reactivity of the bromine atoms at the C2 and C4 positions is a critical consideration for achieving regioselectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [2][5]

Caption: Buchwald-Hartwig amination of 2,4-Dibromopyridine.

Experimental Protocol (Buchwald-Hartwig Amination):

-

In an inert atmosphere, a reaction vessel is charged with 2,4-dibromopyridine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

A suitable anhydrous solvent, such as toluene, is added, followed by benzylamine.

-

The reaction mixture is heated until the starting material is consumed (monitored by GC or TLC).

-

After cooling, the reaction is quenched, and the product is extracted and purified.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of the palladium precursor and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. [2][6]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex which is a key intermediate in the catalytic cycle. [6]* Regioselectivity: In palladium-catalyzed couplings, the C2 position of the pyridine ring is generally more reactive towards oxidative addition than the C4 position. Therefore, selective amination at the C2 position is expected.

Nucleophilic Aromatic Substitution (SNAr)

SNAr can be an alternative, metal-free approach. The electron-deficient nature of the pyridine ring, particularly with two halogen substituents, makes it susceptible to nucleophilic attack.

Causality and Regioselectivity in SNAr:

-

The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I.

-

The position of substitution is governed by the stability of the intermediate Meisenheimer complex. For 2,4-dihalopyridines, nucleophilic attack is generally favored at the C2 and C6 positions due to the ability of the ring nitrogen to stabilize the negative charge of the intermediate. Therefore, a reaction between 2,4-dibromopyridine and benzylamine under SNAr conditions would be expected to yield the desired this compound.

-

SNAr reactions often require elevated temperatures and may be less selective than palladium-catalyzed methods.

Comparative Summary of Synthetic Approaches

| Parameter | Approach 1 (via 2-Amino-4-bromopyridine) | Approach 2 (Direct Amination) |

| Key Starting Materials | 4-Bromopyridine HCl, 2,4-Dibromopyridine-N-oxide, Benzyl bromide | 2,4-Dibromopyridine, Benzylamine |

| Number of Steps | Multi-step | Typically one-pot |

| Key Advantages | Well-established routes for intermediate; modular. | More convergent and atom-economical. |

| Key Challenges | Overall yield over multiple steps. | Regioselectivity control; optimization of catalyst system (Buchwald-Hartwig). |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. The choice between a stepwise approach via the 2-Amino-4-bromopyridine intermediate and a direct, convergent amination of 2,4-dibromopyridine will depend on factors such as the desired scale of the reaction, the availability and cost of starting materials, and the specific experimental capabilities of the laboratory. For large-scale, cost-effective production, the multi-step synthesis from 4-bromopyridine hydrochloride is a proven method. For rapid, laboratory-scale synthesis and analogue generation, the direct Buchwald-Hartwig amination offers an efficient and flexible alternative. A thorough understanding of the underlying chemical principles of each approach, as detailed in this guide, is paramount for successful and reproducible synthesis.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Peng, Z., Journet, M., & Humphrey, G. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398.

-

MDPI. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (2018). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

-

ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]

-

PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

-

PubMed. (2006). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐benzylation using benzyl bromide. Retrieved from [Link]

-

Sci-Hub. (n.d.). Selective Amination of Trihalopyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

-

YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-Benzyl-4-bromopyridin-2-amine: A Detailed Experimental Protocol and Technical Guide

An Application Note for Drug Development Professionals

Abstract

N-Benzyl-4-bromopyridin-2-amine is a valuable synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics and functional materials.[1] Its structure, featuring a nucleophilic secondary amine and a reactive bromine atom on the pyridine core, allows for extensive derivatization through various cross-coupling reactions.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound via a direct N-benzylation of 2-amino-4-bromopyridine with benzyl bromide. We delve into the reaction mechanism, step-by-step experimental procedures, purification techniques, and detailed analytical characterization. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and efficiently perform this synthesis and validate the final product.

Introduction and Reaction Principle

The synthesis of N-substituted aminopyridines is a cornerstone of modern pharmaceutical development. The target molecule, this compound, is typically prepared through a nucleophilic substitution reaction. This protocol employs 2-amino-4-bromopyridine as the nucleophile and benzyl bromide as the electrophilic benzylating agent.